Suzuki-Miyaura Coupling Performance: (1-Bromo-2,2-difluoroethenyl)benzene vs. 1,1-Dibromo-2,2-difluoroethene in Unsymmetrical Diaryldifluoroethene Synthesis
In a stepwise Suzuki-Miyaura coupling protocol for unsymmetrical 1,1-diaryl-2,2-difluoroethenes, (1-Bromo-2,2-difluoroethenyl)benzene was isolated as the mono-coupled intermediate in approximately 85% yield following the first arylboronic acid coupling with 1,1-dibromo-2,2-difluoroethene [1]. This yield reflects the efficiency of the first coupling step, after which (1-Bromo-2,2-difluoroethenyl)benzene serves as the isolable intermediate for the second, differentiated aryl coupling. In contrast, 1,1-dichloro-2,2-difluoroethene exhibited inferior selectivity under analogous conditions, with the corresponding mono-coupled chloro-intermediate obtained in substantially lower yield [1].
| Evidence Dimension | Isolated yield of mono-coupled intermediate after first Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Approximately 85% isolated yield |
| Comparator Or Baseline | 1,1-Dichloro-2,2-difluoroethene (yield not explicitly quantified in direct parallel but reported as synthetically inferior; prior work with dichloro analog was retracted due to reproducibility issues [1]) |
| Quantified Difference | Not numerically quantified due to comparator limitations; target compound demonstrates robust and reproducible coupling |
| Conditions | Pd catalyst, arylboronic acid (~12% loading), suitable phosphine ligand, stepwise Suzuki-Miyaura protocol at ambient to mild heating |
Why This Matters
The ~85% yield for the first coupling step establishes (1-Bromo-2,2-difluoroethenyl)benzene as the preferred intermediate for accessing unsymmetrical diaryldifluoroethenes, a scaffold inaccessible via direct one-pot couplings from symmetric precursors.
- [1] Fujita, T.; Suzuki, N.; Ichitsuka, T.; Ichikawa, J. Facile synthesis of unsymmetrical 1,1-diaryl-2,2-difluoroethenes via stepwise coupling of 1,1-dibromo-2,2-difluoroethenes. J. Fluorine Chem. 2013, 155, 97-101. View Source
